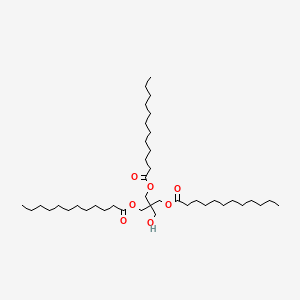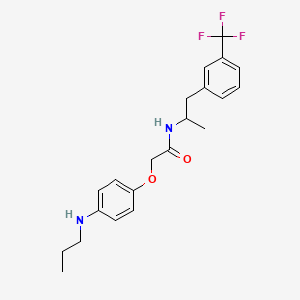
3,7-Decadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Decadiene: is an organic compound with the molecular formula C10H18 . It is a diene, meaning it contains two double bonds. The structure of this compound includes a chain of ten carbon atoms with double bonds located at the 3rd and 7th positions. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,7-Decadiene can be synthesized through various methods, including the Acyclic Diene Metathesis (ADMET) polymerization . This method involves the polycondensation of α,ω-dienes, releasing ethylene as a byproduct. The reaction is driven by the elimination of ethylene under vacuum conditions and can be performed either in bulk at high temperatures (up to 190°C) or in solvents at lower temperatures using appropriate catalysts .
Industrial Production Methods: Industrial production of this compound often involves the reduction of 10-halo-3,6-decadiyne to form (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This method is efficient and yields high purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Decadiene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of this compound can produce decane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Decane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3,7-Decadiene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of ADMET polymers, which have well-defined primary structures and diverse functionalities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Model Compound: It is used as a model compound for studying the thermal cis-trans isomerization of polyalkenamers.
Mécanisme D'action
The mechanism of action of 3,7-Decadiene involves its ability to undergo cis-trans isomerization . This process is significant in the study of polymer structures and properties. The compound’s double bonds allow for the formation of different isomers, which can affect the physical and chemical properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: Another diene with double bonds at the 1st and 3rd positions.
1,5-Hexadiene: A diene with double bonds at the 1st and 5th positions.
1,7-Octadiene: A diene with double bonds at the 1st and 7th positions.
Uniqueness of 3,7-Decadiene: this compound is unique due to the specific positioning of its double bonds, which allows for distinct reactivity and applications in polymer chemistry. Its ability to undergo cis-trans isomerization makes it valuable for studying polymer behavior and properties .
Propriétés
Formule moléculaire |
C10H18 |
|---|---|
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(3E,7E)-deca-3,7-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5-8H,3-4,9-10H2,1-2H3/b7-5+,8-6+ |
Clé InChI |
LCSLWNXVIDKVGD-KQQUZDAGSA-N |
SMILES isomérique |
CC/C=C/CC/C=C/CC |
SMILES canonique |
CCC=CCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
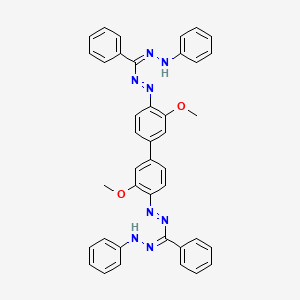
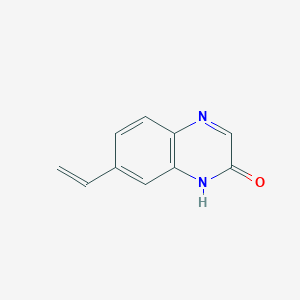
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)

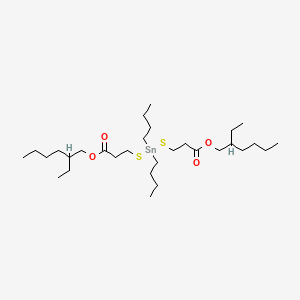
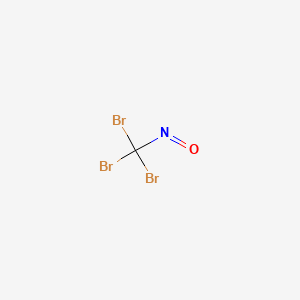
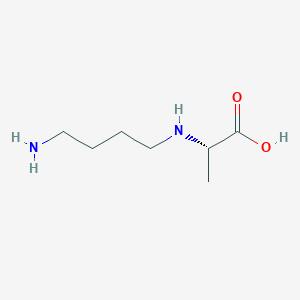
![Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B13807733.png)
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
